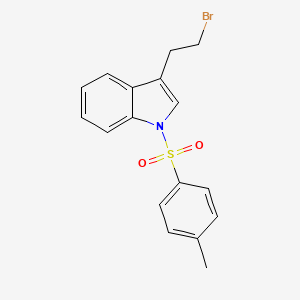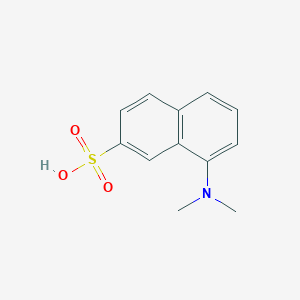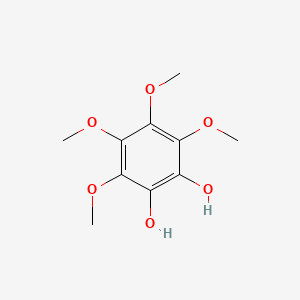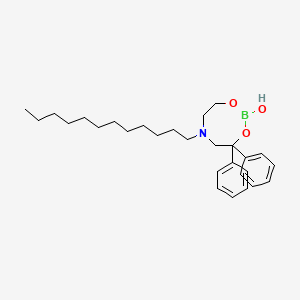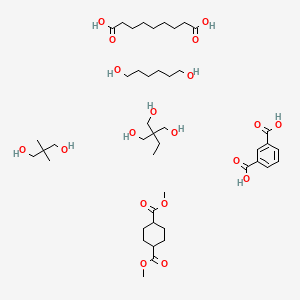![molecular formula C16H32O11Si2 B14376441 Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate CAS No. 90161-34-5](/img/structure/B14376441.png)
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by the presence of both silane and oxirane functional groups, which contribute to its reactivity and utility in various fields such as materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate typically involves the reaction of 3-(trimethoxysilyl)propylamine with oxirane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
化学反应分析
Types of Reactions
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The silane groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, diols, and substituted silanes. These products retain the functional properties of the parent compound, making them useful in various applications.
科学研究应用
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate involves the interaction of its functional groups with target molecules. The silane groups form strong bonds with hydroxyl groups on surfaces, while the oxirane ring can undergo ring-opening reactions to form covalent bonds with nucleophiles. These interactions contribute to the compound’s ability to enhance adhesion and modify surfaces.
相似化合物的比较
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but lacks the oxirane ring, making it less reactive in certain applications.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an oxirane ring, used in polymerization reactions.
3-(Trimethoxysilyl)propyl chloride: Contains a chloride group, used in different substitution reactions.
Uniqueness
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate is unique due to the presence of both silane and oxirane functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
属性
CAS 编号 |
90161-34-5 |
|---|---|
分子式 |
C16H32O11Si2 |
分子量 |
456.59 g/mol |
IUPAC 名称 |
bis(3-trimethoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C16H32O11Si2/c1-19-28(20-2,21-3)11-7-9-25-15(17)13-14(27-13)16(18)26-10-8-12-29(22-4,23-5)24-6/h13-14H,7-12H2,1-6H3 |
InChI 键 |
HDADKTAPPCVWRB-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OC)(OC)OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


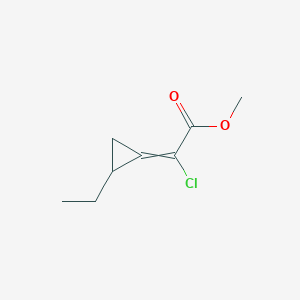
![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)
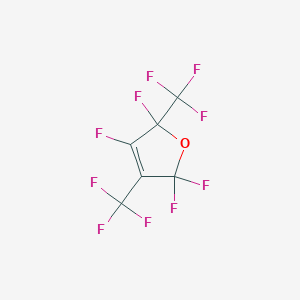
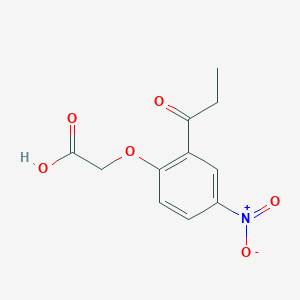
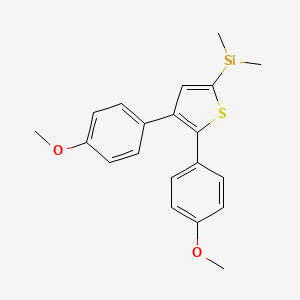
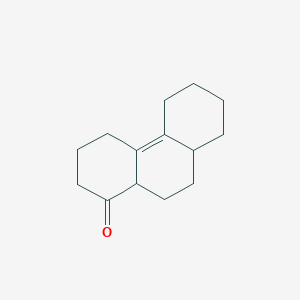
![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
